molecular formula C₂₆H₄₃D₉NO₇P B1164274 1-Oleoyl-sn-glycero-3-phosphocholine-d9

1-Oleoyl-sn-glycero-3-phosphocholine-d9

Cat. No.: B1164274
M. Wt: 530.72
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Phospholipid Research

Stable isotope labeling is a non-radioactive method of tagging molecules for tracking and quantification in complex biological samples. In phospholipid research, isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are incorporated into the lipid structure. This labeling renders the molecule chemically identical to its natural counterpart but distinguishable by its higher mass. springernature.com

The primary advantage of this technique lies in its application with mass spectrometry (MS). A known quantity of the stable isotope-labeled lipid, such as 1-Oleoyl-sn-glycero-3-phosphocholine-d9, is added to a biological sample as an internal standard. nih.govcaymanchem.com During MS analysis, the labeled and unlabeled lipids are separated based on their mass-to-charge ratio. By comparing the signal intensity of the known standard to the endogenous lipid, researchers can achieve highly accurate and precise quantification of the target molecule, overcoming variations in sample preparation and instrument response. researchgate.net This approach is crucial for determining subtle but significant changes in lipid concentrations that may be associated with disease states or in response to therapeutic interventions.

Overview of this compound as a Research Tool

This compound is a deuterated form of 1-Oleoyl-sn-glycero-3-phosphocholine (B135127) (LPC 18:1), a common monounsaturated lysophosphatidylcholine (B164491) in biological systems. nih.gov The "-d9" designation indicates that nine hydrogen atoms in the choline (B1196258) head group have been replaced with deuterium atoms. caymanchem.com This specific labeling makes it an ideal internal standard for the quantification of endogenous LPC 18:1.

Below are the key chemical properties of this compound:

PropertyValue
Chemical Formula C26H43D9NO7P
Molecular Weight 530.72 g/mol
Parent Compound 1-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1)
Label Deuterium (d9) on the choline head group

Scope and Research Imperatives for this compound

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomics. nih.gov Its use is imperative for studies aiming to:

Quantify Biomarkers: Accurately measure the concentration of LPC 18:1 in various biological matrices like plasma, serum, and tissues to investigate its role as a potential biomarker in diseases.

Elucidate Metabolic Pathways: Trace the metabolic fate of LPCs in cellular and animal models to understand the dynamics of lipid metabolism.

Investigate Disease Mechanisms: Explore the link between altered LPC levels and the pathophysiology of diseases, including atherosclerosis and metabolic syndrome. nih.gov

Biophysical Studies: Although less common for this specific labeled lipid, deuterated phospholipids (B1166683) can also be used in techniques like neutron scattering to study the structure and dynamics of lipid bilayers, providing insights into membrane properties. nih.gov

The availability of high-purity this compound has significantly enhanced the reliability and reproducibility of lipidomic studies, paving the way for new discoveries in the complex world of lipid biochemistry.

Detailed Research Findings

The application of this compound as an internal standard has been instrumental in a variety of research areas, enabling the precise quantification of its endogenous counterpart, LPC (18:1).

In a study focused on neonatal health, researchers utilized a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify different species of lysophosphatidylcholines and phosphatidylcholines in neonatal serum. nih.gov The use of deuterated standards, while not specifying the d9 variant of 1-oleoyl-sn-glycero-3-phosphocholine, is a common practice in such studies to ensure accuracy. The research revealed that the levels of several LPCs, including 18:1-LPC, were significantly lower in newborns compared to adults, and also showed dynamic changes in the first few days of life. nih.gov Such precise measurements are critical for understanding the developing lipid metabolism in neonates and identifying potential biomarkers for neonatal diseases. nih.gov

Furthermore, research into traumatic brain injury has highlighted the importance of lysophospholipids. A study on hospitalized patients with mild traumatic brain injury found associations between the levels of certain lysophospholipids and patient outcomes. nih.gov Specifically, higher levels of 1-linoleoyl-GPC (18:2) and 1-linolenoyl-GPC (18:3) were linked to better outcomes. nih.gov While this study focused on different LPC species, the underlying methodology relies on the principles of using internal standards like this compound for accurate quantification in complex lipidomic analyses.

The broader implications of LPC metabolism in human diseases are vast. LPCs are involved in inflammatory processes, endothelial dysfunction, and the development of atherosclerosis. nih.gov High-throughput quantification methods, which are heavily reliant on stable isotope-labeled internal standards, are essential for screening large clinical cohorts to validate LPCs as diagnostic or prognostic markers. springernature.com The precision afforded by using standards like this compound is what makes these large-scale clinical lipidomic studies feasible and their results reliable.

Research AreaKey Finding Enabled by Accurate Quantification
Neonatal Health Levels of LPC 18:1 and other LPCs are significantly lower in newborns and change within the first days of life. nih.gov
Traumatic Brain Injury Levels of specific lysophospholipids are associated with patient outcomes. nih.gov
Cardiovascular Disease Precise quantification is crucial for validating LPCs as biomarkers in large clinical studies. nih.govspringernature.com

Properties

Molecular Formula

C₂₆H₄₃D₉NO₇P

Molecular Weight

530.72

Synonyms

(7R,18Z)-4,7-Dihydroxy-N,N,N-(trimethyl-d9)-10-oxo-,3,5,9-trioxa-4-phosphaheptacos-18-en-1-aminium Inner Salt 4-Oxide;  1-O-Oleoyl-sn-glycero-3-phosphocholine-d9;  1-Oleoyl-2-hydroxy-sn-glycerol-3-phosphocholine-d9;  1-Oleoyl-sn-glycero-_x000B_3-phosphocholin

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling Methodologies for 1 Oleoyl Sn Glycero 3 Phosphocholine D9

Chemical Synthesis Approaches

Total chemical synthesis offers a high degree of control over molecular structure but often involves multi-step processes with challenges related to protecting groups and maintaining stereochemical integrity.

Asymmetric Synthesis of Deuterated Phospholipids (B1166683)

The asymmetric nature of 1-Oleoyl-sn-glycero-3-phosphocholine-d9 arises from the stereocenter at the second carbon (sn-2) of the glycerol (B35011) backbone. Preserving this specific stereoconfiguration is paramount. Asymmetric synthesis strategies typically begin with a chiral precursor that already possesses the desired (R)-configuration at the glycerol core. nih.gov For this specific deuterated compound, a common precursor is sn-glycero-3-phosphocholine-d9 (B8075449), which contains the pre-installed deuterated choline (B1196258) headgroup and the correct stereochemistry. caymanchem.com

The synthesis then proceeds by selectively acylating the hydroxyl group at the sn-1 position. The use of a pre-existing chiral pool material like sn-GPC-d9 circumvents the need for a de novo asymmetric synthesis of the backbone, which would otherwise add significant complexity. nih.gov In studies involving asymmetric model membranes, phospholipids with deuterated headgroups, like the one in this compound, are used to differentiate and selectively observe lipids in the inner and outer leaflets of a vesicle bilayer using solid-state NMR. nih.govacs.org

Regiospecificity and Stereochemical Control in Synthesis

Achieving regiospecificity in the chemical synthesis of a lysophospholipid—ensuring the oleoyl (B10858665) group attaches exclusively to the sn-1 position—requires a robust strategy of protecting groups. To prevent acylation at the sn-2 hydroxyl group, it must be temporarily blocked. This often involves a multi-step sequence:

Protection of the sn-2 hydroxyl group of a suitable glycerol derivative.

Acylation of the free sn-1 hydroxyl group with an activated form of oleic acid (e.g., oleoyl chloride or oleic anhydride).

Deprotection of the sn-2 position to yield the final 1-oleoyl lysophospholipid structure.

This process ensures that the acyl chain is not misplaced at the sn-2 position, which would result in the formation of a regioisomeric impurity (2-Oleoyl-sn-glycero-3-phosphocholine-d9). nih.gov While effective, these chemical methods can be laborious and may require the use of toxic reagents. nih.gov Control over stereochemistry is where one part of a molecule influences the reaction's stereochemical outcome in another part. youtube.com In contrast, regioselectivity refers to reactions where one constitutional isomer is favored over others. youtube.com

Precursor Sourcing and Deuterated Reagent Utilization

The successful synthesis of this compound is critically dependent on the availability of high-purity precursors. The two primary components are the non-deuterated oleoyl chain and the deuterated chiral backbone.

Oleoyl Precursor : Oleic acid is a readily available unsaturated fatty acid. For the acylation reaction, it is typically activated as an acyl chloride or anhydride.

Deuterated Precursor : The key deuterated intermediate is sn-glycero-3-phosphocholine-d9 . caymanchem.com The "-d9" designation indicates that the nine hydrogen atoms on the three methyl groups of the choline moiety have been replaced with deuterium (B1214612). caymanchem.com This is achieved by using deuterated methylating agents during the synthesis of the choline headgroup. The formal name of this precursor is 2-[[[(2R)-2,3-dihydroxypropoxy]hydroxyphosphinyl]oxy]-N,N,N-tri(methyl-d3)-ethanaminium. caymanchem.com The deuterium incorporation primarily occurs during the synthesis of the fatty acids or other precursors, often using deuterium oxide (D2O) as the deuterium source. nih.goveuropa.eu

The final step involves coupling these two precursors. The acylation of the sn-glycero-3-phosphocholine-d9 with oleic acid at the sn-1 position yields the target molecule.

Chemoenzymatic Semisynthesis Protocols

Chemoenzymatic methods combine the efficiency of chemical synthesis with the high selectivity of enzymes, offering a powerful alternative for producing complex molecules like deuterated phospholipids. dtu.dkresearchgate.net These approaches often result in higher purity and fewer side products compared to purely chemical routes. nih.gov

Enzyme-Catalyzed Regioselective Esterification and Hydrolysis

Enzymes, particularly lipases and phospholipases, are highly specific in their catalytic action, allowing for precise modifications of phospholipids without the need for protecting groups. mdpi.com

A primary chemoenzymatic strategy for synthesizing this compound is the direct, regioselective esterification of sn-glycero-3-phosphocholine-d9 with oleic acid. Certain lipases exhibit strong preference for the sn-1 position of the glycerol backbone, making them ideal for this transformation. mdpi.com

Alternatively, a highly efficient route involves the use of phospholipases. For instance, one could start with a symmetric diacyl phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), that has been synthesized with a deuterated -d9 headgroup. europa.eu By employing a phospholipase A2 (PLA2) , which specifically hydrolyzes the ester bond at the sn-2 position, the sn-2 oleoyl chain can be selectively removed. europa.eumdpi.com This reaction directly yields the desired this compound with high regiochemical purity. europa.eu The table below summarizes enzymes commonly used for such modifications.

Enzyme ClassExample SourceReaction CatalyzedPositional Specificity
Phospholipase A1 (PLA1)Aspergillus oryzaeHydrolysis / Esterificationsn-1
Phospholipase A2 (PLA2)Porcine PancreasHydrolysissn-2
LipaseRhizomucor mieheiHydrolysis / Esterificationsn-1,3
Lipase (Novozym 435)Candida antarcticaEsterificationNon-specific, but widely used

Optimization of Reaction Conditions for Isotopic Incorporation

The efficiency of enzyme-catalyzed isotopic labeling depends on the careful optimization of several reaction parameters to maximize yield and ensure the integrity of the deuterated label. mdpi.com Key factors include the choice of solvent, temperature, substrate ratio, and enzyme concentration. For lipase-catalyzed esterification, reactions are often performed in organic solvents like tetrahydrofuran (B95107) (THF) or in solvent-free systems to shift the reaction equilibrium towards synthesis rather than hydrolysis. acs.orgnih.gov

Water content is a critical variable; while some water is necessary for enzyme activity, excess water will promote the reverse hydrolytic reaction. mdpi.com The molar ratio of the acyl donor (oleic acid) to the acyl acceptor (sn-glycero-3-phosphocholine-d9) is also optimized to drive the reaction to completion. Studies have shown that parameters such as temperature and reaction time must be fine-tuned to achieve high conversion rates while preventing potential side reactions or enzyme denaturation. mdpi.com

The table below provides an example of optimized conditions for a similar enzymatic acylation process.

ParameterExample Condition
EnzymeImmobilized Lipase (e.g., Novozym 435)
Acyl DonorOleic Acid
Acyl Acceptorsn-glycero-3-phosphocholine derivative
Substrate Molar Ratio (Acceptor/Donor)1:5 to 1:10
Enzyme Load (% w/w of substrates)10% - 20%
SolventSolvent-free or Tetrahydrofuran (THF)
Temperature40-60 °C
Reaction Time24-72 hours
System ConditionVacuum or inert atmosphere

Biosynthetic Pathways for Deuterated Phospholipid Production

The biosynthesis of deuterated phospholipids, including precursors to this compound, represents a significant advancement over purely chemical synthesis, particularly for creating physiologically relevant molecules. nih.gov This approach allows for the controlled incorporation of deuterium into specific parts of the phospholipid molecule, such as the head group, glycerol backbone, or fatty acyl tails. nih.gov

A primary method for producing deuterated phospholipids involves cultivating genetically modified microorganisms in media containing deuterium. nih.goviucr.org Strains of Escherichia coli and the yeast Saccharomyces cerevisiae are commonly engineered for this purpose. nih.govnih.gov For instance, E. coli can be genetically modified to express pathways for phosphatidylcholine (PC) synthesis, which is not native to the bacterium. iucr.org

By growing these engineered organisms in media where deuterated water (D₂O) replaces normal water (H₂O) and deuterated carbon sources like deuterated glycerol are supplied, researchers can achieve high levels of deuterium incorporation throughout the phospholipid molecules. nih.gov The degree and location of the deuteration can be finely tuned by adjusting the concentration of D₂O and the specific deuterated precursors in the growth medium. nih.gov For example, to produce a d9-labeled phosphocholine (B91661) headgroup, as in this compound, a deuterated choline precursor would be supplied to the culture. iucr.orgnih.gov Studies have demonstrated that feeding engineered E. coli with deuterated choline chloride leads to the production of perdeuterated PC. iucr.org

This biosynthetic approach is versatile, enabling the creation of phospholipids with specific deuteration patterns that are challenging to achieve through organic synthesis. nih.gov

Once the genetically modified organisms have been cultivated in deuterated media, the newly synthesized lipids must be extracted and purified. A widely used method for total lipid extraction is the Bligh and Dyer method, which uses a chloroform (B151607)/methanol/water solvent system to separate lipids from other cellular components. nih.gov

Following the initial extraction, the complex mixture of lipids is fractionated to isolate the desired phospholipid species. Silica (B1680970) gel column chromatography is a standard technique for this purification step. nih.gov The separation is based on the polarity of the phospholipid head groups. By eluting the column with a gradient of solvents with increasing polarity, such as varying ratios of chloroform to methanol, different phospholipid classes can be separated from each other. nih.gov

For more targeted purification, other methods like high-performance liquid chromatography (HPLC) on silica gel can be employed, using solvent systems such as acetonitrile, methanol, and water mixtures to separate specific phospholipids like phosphatidylcholine. google.com The goal is to achieve a high degree of purity, ensuring that the final product is free from other lipid species and contaminants. ill.eu

Table 1: Overview of Extraction and Purification Steps for Biosynthesized Deuterated Phospholipids

StepTechniqueDescriptionPurpose
1. Total Lipid Extraction Bligh & Dyer MethodA biphasic solvent system (chloroform/methanol/water) is used to extract all lipids from the cell biomass. nih.govTo separate the total lipid content from proteins, nucleic acids, and other macromolecules.
2. Phospholipid Fractionation Silica Gel Column ChromatographyThe total lipid extract is applied to a silica column and eluted with a solvent gradient (e.g., chloroform/methanol). nih.govTo separate phospholipids based on the polarity of their head groups (e.g., separating PC from other lipids).
3. Final Purification High-Performance Liquid Chromatography (HPLC)Further purification of the collected fractions can be performed using HPLC for higher resolution separation. google.comTo achieve high chemical purity of the target deuterated phospholipid, free from other lipid isomers or classes.

The production of deuterated phospholipids with specific, physiologically relevant structures, such as those containing one saturated and one unsaturated fatty acid chain (like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC), presents significant challenges. europa.eu While chemical synthesis can produce various deuterated saturated phospholipids, the synthesis of asymmetrically substituted, unsaturated PCs is considerably more complex. nih.gov

A major challenge in biosynthesis is controlling the precise fatty acid composition and the position of unsaturation. nih.gov Eukaryotic cell membranes typically feature phospholipids with a saturated fatty acid at the sn-1 position and an unsaturated one at the sn-2 position. europa.eunih.gov Replicating this specific regiopurity is difficult. nih.gov Furthermore, ensuring the high chemical purity required for biophysical studies is a constant hurdle, as biological systems produce a mixture of lipid species. ill.eu The low natural availability of many biologically important phospholipid species further complicates their production. ill.eu

Innovations to overcome these challenges include the development of combined biochemical and chemical strategies. europa.eu One such approach involves using site-specific enzymes to hydrolyze fatty acids from a non-deuterated phospholipid backbone. Subsequently, specific deuterated fatty acids (like oleic acid-d_x_) can be chemically esterified to the desired position on the lysophospholipid precursor. europa.eu This semi-synthetic method offers greater control over the final structure, paving the way for the production of complex, physiologically relevant deuterated phospholipids that are difficult to obtain through purely biosynthetic or chemical routes. nih.goveuropa.eu

Analytical Characterization of Synthesized this compound

After synthesis, the resulting this compound must undergo rigorous analytical characterization to confirm its identity, purity, and isotopic enrichment. This is crucial for its application in advanced scientific research, such as neutron scattering and NMR spectroscopy, where structural and isotopic purity are paramount. nih.govill.eu

The chemical purity of the synthesized phospholipid is essential to ensure that observed experimental effects are due to the target molecule and not contaminants. ill.eu Regiopurity refers to the correct placement of the oleoyl group at the sn-1 position of the glycerol backbone, a key structural feature of the specified compound.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for this assessment. europa.eunih.gov By analyzing the fragmentation patterns of the molecule, researchers can confirm its structure. For a phospholipid like 1-Oleoyl-sn-glycero-3-phosphocholine (B135127), MS/MS can distinguish between isomers by identifying the specific fatty acyl chains and their positions on the glycerol backbone. europa.eu For instance, the fragmentation of the phosphocholine headgroup produces a characteristic ion, while other fragments correspond to the loss of the oleoyl fatty acid, confirming its presence. nih.gov Comparison of these fragmentation patterns against a non-deuterated, high-purity standard can verify the chemical identity and purity. europa.eu

Table 2: Analytical Techniques for Purity Assessment

ParameterAnalytical MethodPrinciple
Chemical Purity HPLC, Mass Spectrometry (MS)Separates the target compound from impurities based on physicochemical properties. MS confirms the molecular weight. google.com
Regiopurity Tandem Mass Spectrometry (MS/MS)Analysis of specific fragment ions reveals the position of the fatty acyl chains on the glycerol backbone. europa.eunih.gov

Confirming the level and location of deuterium incorporation is the final critical step. For this compound, the analysis must verify that the nine deuterium atoms are located on the methyl groups of the choline headgroup.

High-resolution mass spectrometry (HRMS) is the primary technique used to determine the isotopic enrichment. iucr.orgnih.gov By comparing the mass of the synthesized deuterated lipid to its non-deuterated counterpart, the number of incorporated deuterium atoms can be calculated precisely. The mass spectrum will show a mass shift corresponding to the number of deuterons. For d9-labeling, this would be a shift of approximately 9 Da. caymanchem.com

Mass spectrometry is also used to analyze the distribution of isotopologues (molecules that differ only in their isotopic composition). osti.gov In biosynthetic methods, a distribution of deuterated species is often produced. nih.gov Analytical methods quantify the percentage of the desired d9 species relative to other isotopologues (d0 to d8). caymanchem.com This provides a measure of the isotopic enrichment. For many applications, an isotopic enrichment of ≥98% or higher is desired. europa.eu

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²H-NMR, can also be used to confirm the location of the deuterium atoms within the molecule, providing definitive proof of the specific labeling pattern.

Identification and Quantification of Isotopologues

The analysis of this compound and its isotopologues is predominantly carried out using mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS). This technique provides high sensitivity and specificity, allowing for the clear identification and accurate quantification of the deuterated compound in complex mixtures.

Identification of Isotopologues

The key to identifying this compound by mass spectrometry lies in the mass shift introduced by the nine deuterium atoms. In positive ion mode electrospray ionization (ESI), phosphatidylcholines are well-known to produce a characteristic fragment ion corresponding to the phosphocholine headgroup at a mass-to-charge ratio (m/z) of 184. For this compound, this signature fragment is shifted by 9 Da to m/z 193. nih.gov This distinct mass shift provides a clear and unambiguous marker for the presence of the d9-labeled headgroup.

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural confirmation of the molecule. By selecting the precursor ion of this compound (with an expected m/z of approximately 530.4 as the [M+H]⁺ ion), fragmentation can be induced. The resulting product ion spectrum would be expected to show the characteristic neutral loss of the d9-trimethylamine group (N(CD₃)₃) and the d9-phosphocholine headgroup.

The table below summarizes the expected key ions for the identification of this compound in a typical positive ion ESI-MS/MS experiment.

Ion DescriptionExpected m/z (Non-labeled)Expected m/z (d9-labeled)Mass Shift (Da)
Protonated Molecule [M+H]⁺~521.3~530.4+9
Sodium Adduct [M+Na]⁺~543.3~552.4+9
Phosphocholine Fragment184.1193.1+9

Quantification of Isotopologues

For quantitative studies, a common approach is to use a stable isotope-labeled internal standard. In the analysis of this compound, a non-deuterated or a differently labeled version of the same lipid could be used as an internal standard. By adding a known amount of the internal standard to the sample, the ratio of the peak areas of the analyte to the internal standard can be used to accurately determine the concentration of the analyte.

The quantification is typically performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in a tandem mass spectrometer. In an MRM experiment, specific precursor-to-product ion transitions are monitored. For this compound, a highly specific transition would be from the precursor ion (e.g., m/z 530.4) to the d9-phosphocholine fragment ion (m/z 193.1). This specific transition minimizes interference from other co-eluting species, leading to highly accurate quantification.

The table below outlines a potential MRM strategy for the quantification of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Description
This compound530.4193.1Transition for the d9-labeled analyte
Internal Standard (e.g., non-labeled)521.3184.1Transition for a non-labeled internal standard

The analysis of the full isotopologue distribution can provide information on the purity of the deuterated standard and can be used to correct for the natural abundance of isotopes. The observed isotopic distribution in the mass spectrum is a convolution of the natural isotopic distribution of all atoms in the molecule and the distribution of the incorporated deuterium labels. Specialized software can be used to deconvolve these distributions and determine the precise level of deuterium incorporation.

Advanced Analytical Applications of 1 Oleoyl Sn Glycero 3 Phosphocholine D9

Internal Standard in Quantitative Lipidomics and Metabolomics

In the fields of lipidomics and metabolomics, the precise and accurate quantification of endogenous molecules is paramount. 1-Oleoyl-sn-glycero-3-phosphocholine-d9 serves as a critical tool for this purpose, functioning as an internal standard (IS). An internal standard is a compound with similar chemical and physical properties to the analyte of interest—in this case, the non-labeled 1-Oleoyl-sn-glycero-3-phosphocholine (B135127)—that is added in a known quantity to samples before analysis. The "d9" signifies that the nine hydrogen atoms on the three methyl groups of the choline (B1196258) head have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This mass shift allows a mass spectrometer to distinguish the internal standard from its endogenous, non-labeled counterpart.

The primary role of this compound is to compensate for variations that can occur during sample preparation, such as extraction losses, and during instrumental analysis, such as fluctuations in ionization efficiency. lipidmaps.orgnih.gov By comparing the signal of the target analyte to the known and constant signal of the deuterated internal standard, a more precise, accurate, and reproducible quantification can be achieved. lipidmaps.orgnih.gov This technique is fundamental for generating reliable data in studies comparing lipid profiles between different biological states, such as health and disease.

The utility of this compound as an internal standard is realized through its application in various mass spectrometry (MS)-based analytical methods. Mass spectrometry has become the dominant technology for lipid analysis due to its high sensitivity, selectivity, and versatility. miami.eduoup.com The coupling of MS with chromatographic separation techniques further enhances its power by reducing sample complexity and minimizing ion suppression effects.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used platform for quantitative lipidomics. miami.educhemrxiv.org LC separates complex lipid mixtures based on the physicochemical properties of the molecules, such as polarity or hydrophobicity, before they enter the mass spectrometer for detection. chemrxiv.org The use of internal standards like this compound is standard practice in LC-MS workflows to ensure accurate quantification of phosphatidylcholines and other lipid classes. caymanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for intact phospholipids (B1166683) due to their low volatility, GC-MS is a powerful technique for analyzing the fatty acid components of lipids after chemical derivatization. Related deuterated standards are explicitly designed for use with either GC- or LC-MS, highlighting the adaptability of these standards across different platforms. lipidmaps.orgcaymanchem.com

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC is an expanding technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. nih.govnih.gov It combines advantages of both gas and liquid chromatography, offering high separation efficiency and short analysis times. nih.gov SFC-MS has proven effective for the comprehensive analysis of lipids ranging from nonpolar to polar and can achieve excellent separation of lipid classes and even positional isomers, such as lysophosphatidylcholines (Lyso-PCs). nih.govacademie-sciences.fr

The complexity of the lipidome, with thousands of individual lipid species, presents a significant analytical challenge due to the presence of isobaric compounds—molecules that have the same nominal mass but different elemental compositions. nih.gov Low-resolution mass spectrometers cannot distinguish these isobars, leading to inaccurate quantification.

High-resolution mass spectrometry (HRMS), utilizing analyzers like Orbitrap or Time-of-Flight (TOF), overcomes this challenge by providing high mass accuracy (typically below 5 parts-per-million, ppm) and high resolving power. avantiresearch.comd-nb.info This allows for the confident differentiation of isobaric lipid species directly from total lipid extracts. nih.govresearchgate.net For instance, HRMS can easily distinguish a phosphatidylcholine (PC) species from a sulfatide with the same nominal mass by measuring their exact masses to several decimal places. avantiresearch.com This capability is critical for ensuring that the quantitative data generated using an internal standard like this compound is specific to the target analyte, thereby increasing the accuracy and reliability of the measurement. d-nb.inforesearchgate.net

Tandem mass spectrometry (MS/MS or MS²) is an indispensable technique for the structural confirmation of lipids. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of 1-Oleoyl-sn-glycero-3-phosphocholine) is selected, fragmented, and the resulting product ions are detected. The fragmentation pattern is characteristic of the molecule's structure.

For phosphatidylcholines analyzed in positive ion mode, collision-induced dissociation (CID) consistently produces a highly specific fragment ion from the phosphocholine (B91661) headgroup at a mass-to-charge ratio (m/z) of 184.073. chemrxiv.orgnih.gov This fragment is often used in precursor ion scanning or multiple reaction monitoring (MRM) experiments to selectively detect all PC species in a sample. nih.govnih.gov Fragmentation in negative ion mode provides complementary information, particularly about the identity of the fatty acyl chains. rsc.orgnih.gov By analyzing the fragments, researchers can confirm the identity of the lipid being quantified against the internal standard. MSⁿ experiments, such as MS³, can provide even deeper structural detail, for example, by helping to identify the specific fatty acid at each position on the glycerol (B35011) backbone. nih.gov

Table 1: Characteristic MS/MS Fragment Ions for 1-Oleoyl-sn-glycero-3-phosphocholine ([M+H]⁺, m/z 522.36)
Fragment Ion (m/z)Ion IdentitySignificance
184.073[C₅H₁₅NO₄P]⁺Phosphocholine headgroup; characteristic fragment for all phosphatidylcholines in positive mode. chemrxiv.orgnih.gov
104.107[C₅H₁₄NO]⁺Choline fragment.
86.096[C₅H₁₂N]⁺Dehydrated choline fragment.
258.203[M+H - Oleic Acid]⁺Loss of the oleoyl (B10858665) fatty acid chain as a neutral molecule.

A significant challenge in lipidomics is the differentiation of isomers—molecules with the same elemental composition and thus the same exact mass. This includes regioisomers (or sn-positional isomers), where fatty acids are attached to different positions on the glycerol backbone (e.g., PC 16:0/18:1 vs. PC 18:1/16:0), and double-bond positional isomers. chromatographyonline.comfrontiersin.org These isomers often have distinct biological roles but cannot be distinguished by mass spectrometry alone.

Ion mobility spectrometry (IMS) provides an additional dimension of separation based on the size, shape, and charge of a gas-phase ion, which is defined by its collision cross-section (CCS). frontiersin.org When coupled with MS, IMS can separate isomeric lipids that co-elute in chromatography and are identical in mass. nih.govnih.gov High-resolution IMS platforms, such as those using Structures for Lossless Ion Manipulation (SLIM), offer enhanced separation capabilities, making it possible to resolve isomers with very small structural differences. chromatographyonline.comnih.gov The ability to separate these isomers is crucial for accurately understanding the specific changes in lipid metabolism and signaling.

The foundation of accurate quantification using an internal standard like this compound is the generation of a calibration curve. This process is a critical part of analytical method validation, ensuring the data produced is reliable and reproducible.

A calibration curve is created by preparing a series of standards containing a fixed amount of the internal standard and varying, known concentrations of the non-labeled analyte. nih.gov These standards are analyzed, and the instrument's response is measured. A curve is generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. nih.gov This curve establishes the quantitative relationship between the signal ratio and the concentration, which is then used to determine the concentration of the analyte in unknown biological samples.

To ensure a quantitative method is robust and fit for purpose, it must be validated by evaluating several key parameters:

Linearity: This assesses how well the calibration curve fits a straight line over a given concentration range. It is typically measured by the coefficient of determination (R²), with a value greater than 0.99 being the common acceptance criterion. nih.govresearchgate.net Good linearity ensures that the response ratio is directly proportional to the concentration, allowing for accurate interpolation of unknown sample concentrations.

Sensitivity: The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise (often defined as a signal-to-noise ratio of 3:1), while the LOQ is the lowest concentration that can be accurately and precisely quantified (often a signal-to-noise ratio of 10:1). researchgate.netresearchgate.net These values determine the lower boundary of the method's working range.

Specificity: Specificity is the ability of the method to detect and quantify the target analyte without interference from other compounds in the sample matrix. miami.edu The use of HRMS provides high specificity through accurate mass measurements, while MS/MS enhances specificity by monitoring for unique fragmentation transitions of the analyte, effectively filtering out background signals. miami.edunih.gov

Table 2: Example Calibration Curve Data for Quantification of 1-Oleoyl-sn-glycero-3-phosphocholine using its d9-Internal Standard
Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
1.01,550151,0000.010
5.07,800153,5000.051
25.040,150152,0000.264
50.079,500149,5000.532
100.0161,200151,7001.063
250.0405,800152,4002.663
500.0815,000150,9005.401
A plot of Peak Area Ratio vs. Analyte Concentration would yield a linear curve with R² > 0.99.

Calibration Curve Generation and Method Validation

Precision, Accuracy, and Reproducibility Assessments

In quantitative lipidomics, the use of stable isotope-labeled internal standards is paramount for achieving high precision, accuracy, and reproducibility. This compound serves as an ideal internal standard for the quantification of 1-oleoyl-sn-glycero-3-phosphocholine (LPC 18:1) and other LPC species. By adding a known amount of the d9-labeled standard to a sample prior to extraction and analysis, variations introduced during sample preparation and instrument analysis can be effectively normalized.

The co-elution of the deuterated standard with the native analyte in liquid chromatography-mass spectrometry (LC-MS) ensures that they experience similar ionization efficiencies and matrix effects, leading to more accurate quantification. researchgate.net Validation studies for LC-MS/MS methods for immunosuppressants using deuterated internal standards have demonstrated excellent linearity, precision, and accuracy, with coefficients of variation (CV) for intra- and inter-assay precision typically below 15%. nih.gov While specific validation data for this compound is not extensively published, the performance is expected to be in line with other deuterated lipid standards.

Illustrative Performance Characteristics of a Validated LC-MS/MS Method Using a d9-Labeled LPC Internal Standard

This table presents typical performance data for methods utilizing deuterated lipid standards for quantitative analysis and is intended to be illustrative.

ParameterSpecificationResult
Linearity (r²)≥0.99>0.995
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥101 ng/mL
Intra-day Precision (%CV)≤15%<10%
Inter-day Precision (%CV)≤15%<12%
Accuracy (%)85-115% (80-120% for LLOQ)Within ±10% of nominal value
Extraction Recovery (%)Consistent and reproducible>85%
Strategies for Mitigating Matrix Effects in Complex Biological Extracts

Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting compounds in the sample matrix, are a significant challenge in the analysis of complex biological extracts like plasma or tissue homogenates. researchgate.net Phospholipids are major contributors to matrix effects in LC-MS-based bioanalysis. researchgate.net The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to mitigate these effects. researchgate.net

Because the deuterated internal standard has nearly identical physicochemical properties to the endogenous analyte, it experiences the same matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be largely compensated for. This approach ensures that the quantitative results are more reliable and accurate, even in the presence of complex biological matrices. nih.gov

Applications in Targeted and Untargeted Lipidomic Workflows

Both targeted and untargeted lipidomics approaches benefit from the inclusion of this compound.

In targeted lipidomics , the goal is to accurately quantify a predefined set of lipids. Here, this compound is used as an internal standard for the precise measurement of LPC 18:1 and can also serve as a representative standard for other LPC species. This is crucial for studies investigating specific lipid biomarkers or validating findings from untargeted experiments. nih.govnih.gov

Stable Isotope Tracing for Metabolic Flux Analysis

Stable isotope tracing using deuterated precursors is a powerful technique to investigate the dynamics of metabolic pathways. nih.gov this compound is not typically used as a tracer itself, but its metabolic precursor, D9-choline, is widely employed to study phospholipid metabolism.

Elucidation of Phospholipid Biosynthetic and Remodeling Pathways

By introducing D9-choline into cell culture or in vivo models, researchers can trace the incorporation of the labeled choline headgroup into various phospholipid species. nih.gov This allows for the measurement of the rate of synthesis and turnover of these lipids, providing insights into the activity of key biosynthetic and remodeling pathways. nih.gov

The cytidine (B196190) diphosphate (B83284) (CDP)-choline pathway, also known as the Kennedy pathway, is the primary route for the de novo synthesis of phosphatidylcholine (PC). researchgate.net When cells are supplied with D9-choline, the entire d9-labeled headgroup is incorporated into PC, resulting in the formation of D9-PC. By measuring the rate of D9-PC formation over time, the flux through the CDP-choline pathway can be quantified. nih.govnih.gov

Studies have utilized D9-choline to investigate how various conditions, such as nutrient availability or disease states, affect the activity of the CDP-choline pathway. nih.gov For example, in hepatocytes, D9-choline tracing has shown that the CDP-choline pathway is largely unaffected by an excess of mixed free fatty acids. nih.gov

The phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway is an alternative route for PC synthesis, particularly active in the liver. This pathway involves the sequential methylation of phosphatidylethanolamine (PE) to form PC. The methyl groups for this process are supplied by S-adenosylmethionine (SAM). nih.gov

When D9-choline is metabolized, it can be oxidized to betaine, which then donates its methyl groups (which are deuterated) to the one-carbon metabolism pool. This leads to the formation of D3- and D6-labeled SAM. These labeled methyl groups can then be used by the PEMT pathway to synthesize D3- and D6-labeled PC species. nih.gov Therefore, the detection of D3- and D6-PC provides a direct measure of the flux through the PEMT pathway. nih.gov This approach has been instrumental in demonstrating the differential regulation of the CDP-choline and PEMT pathways under various metabolic conditions. nih.gov

Observed Labeled Phosphatidylcholine Species from D9-Choline Tracing

Labeled SpeciesOriginating PathwaySignificance
D9-Phosphatidylcholine (D9-PC)CDP-Choline PathwayDirect measure of de novo PC synthesis. nih.gov
D3-Phosphatidylcholine (D3-PC)PEMT PathwayIndicates flux through the first methylation step of PE. nih.gov
D6-Phosphatidylcholine (D6-PC)PEMT PathwayIndicates flux through the second and third methylation steps of PE. nih.gov

Dynamic Analysis of Lipid Turnover and Transport Processes

Stable isotope labeling is a primary technique for investigating the dynamic nature of lipid metabolism, including synthesis, interconversion, and degradation. nih.gov Unlike static measurements that only provide a snapshot of lipid levels, stable isotope tracing allows researchers to follow the metabolic fate of labeled precursors. nih.gov The use of deuterated standards like this compound is central to these dynamic studies, often referred to as lipid flux analysis.

In a typical experiment, a biological system, such as a cell culture or an animal model, is supplied with a labeled precursor. Mass spectrometry is then used to track the incorporation of the isotope into various lipid species over time. This approach provides quantitative data on the rates of lipid synthesis and turnover. mdpi.com For instance, by introducing this compound, researchers can trace its incorporation into other phospholipids or its breakdown, providing insights into the activity of enzymes like lysophosphatidylcholine (B164491) acyltransferases (LPCATs) and phospholipases. mdpi.com

The transport of lipids between different cellular compartments or tissues can also be monitored using this methodology. By tracking the appearance of the deuterated label in various locations, scientists can map the pathways and kinetics of lipid trafficking. This is crucial for understanding diseases where lipid transport is dysregulated, such as in certain metabolic and neurodegenerative disorders. mdpi.comnih.gov

Recent advancements in high-resolution mass spectrometry have further enhanced these dynamic analyses, enabling the differentiation between multiple isotopic labels simultaneously in multi-tracer studies. nih.gov This allows for the investigation of multiple metabolic pathways at once, providing a more comprehensive view of lipid dynamics.

A hypothetical study on the turnover of lysophosphatidylcholine in hepatocytes could yield data similar to that presented in the table below. In this example, hepatocytes are incubated with this compound, and the abundance of the labeled and unlabeled forms of the lipid is measured over time.

Time (hours)Unlabeled 1-Oleoyl-sn-glycero-3-phosphocholine (Relative Abundance)This compound (Relative Abundance)
01000
28515
47030
85050
123565
241585

This table illustrates the expected decrease in the relative abundance of the endogenous (unlabeled) lipid and the corresponding increase in the deuterated (labeled) form as it is taken up and metabolized by the cells.

Integration with Multi-Omics Data for Systems-Level Understanding

The integration of lipidomics data, obtained through methods utilizing standards like this compound, with other 'omics' disciplines (such as genomics, transcriptomics, and proteomics) is essential for a holistic, systems-level understanding of biological processes. mdpi.com This multi-omics approach allows researchers to connect changes in the lipidome with alterations in gene expression, protein levels, and other metabolic pathways.

For example, a study might investigate the effects of a particular drug on a cell line. Transcriptomic analysis could reveal changes in the expression of genes encoding for lipid-metabolizing enzymes. Proteomic analysis could then confirm whether the levels of these enzymes are indeed altered. Lipidomic analysis, using this compound as an internal standard for accurate quantification, would then provide the crucial functional readout, showing how these changes at the gene and protein level translate into actual alterations in lipid profiles and metabolic fluxes. nih.govacs.org

This integrated approach is particularly powerful in the study of complex diseases like cancer, cardiovascular disease, and metabolic syndrome, where dysregulation of lipid metabolism is a key feature. mdpi.combohrium.com By combining different omics datasets, researchers can construct detailed models of the underlying molecular networks and identify key nodes that may serve as therapeutic targets.

The following table presents a simplified example of how data from different omics platforms could be integrated to understand the effect of a hypothetical treatment on lipid metabolism.

Gene (Transcriptomics)Protein (Proteomics)Lipid (Lipidomics)Biological Interpretation
LPCAT3 (Upregulated)LPCAT3 (Increased)1-Oleoyl-sn-glycero-3-phosphocholine (Decreased)Increased expression and abundance of the LPCAT3 enzyme leads to a higher rate of conversion of lysophosphatidylcholine to phosphatidylcholine, resulting in lower steady-state levels of 1-Oleoyl-sn-glycero-3-phosphocholine.
PLA2G4A (Downregulated)cPLA2 (Decreased)Arachidonic Acid (Decreased)Decreased expression and abundance of cytosolic phospholipase A2 results in reduced release of arachidonic acid from membrane phospholipids.

This table demonstrates how correlating data across different omics levels can provide a more complete picture of the metabolic consequences of a given perturbation.

Biophysical and Structural Investigations Utilizing 1 Oleoyl Sn Glycero 3 Phosphocholine D9

Development of Biomimetic Membrane Models

Biomimetic membranes are artificial systems designed to replicate the structure and function of natural biological membranes. POPC-d9 is an invaluable component in creating these models, providing a non-perturbative probe for investigating the behavior of the lipid headgroup region.

Preparation of Unilamellar and Multilamellar Vesicles (SUVs, LUVs, MLVs)

Vesicles, or liposomes, are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. They are fundamental models for studying membrane properties. Depending on their size and lamellarity (number of bilayers), they are classified as Small Unilamellar Vesicles (SUVs), Large Unilamellar Vesicles (LUVs), or Multilamellar Vesicles (MLVs).

The preparation of vesicles from POPC-d9 follows well-established methods used for non-deuterated lipids. Common techniques include:

Hydration of a thin lipid film: A solution of POPC-d9 in an organic solvent is evaporated to create a thin film on the surface of a flask. Subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of MLVs. tf7.orgacs.org

Sonication: Applying high-frequency sound waves to a suspension of MLVs can break them down into smaller SUVs. tf7.orgiastate.edu This method is effective for producing vesicles with a diameter of 30-50 nm but can sometimes lead to lipid degradation. tf7.org

Extrusion: This widely used technique involves repeatedly forcing a suspension of MLVs through a polycarbonate membrane with a defined pore size. acs.orgiastate.edubiorxiv.org This process generates LUVs with a more uniform size distribution, typically ranging from 80 nm to over 200 nm, depending on the membrane used. acs.orgiastate.edu

Detergent Dialysis: Lipids are first solubilized with a detergent to form mixed micelles. The subsequent removal of the detergent by dialysis causes the lipids to self-assemble into SUVs. mdpi.comresearchgate.net

The choice of vesicle type depends on the specific experimental requirements, as their properties vary significantly.

Table 1: Comparison of Vesicle Types

Property Small Unilamellar Vesicles (SUVs) Large Unilamellar Vesicles (LUVs) Multilamellar Vesicles (MLVs)
Typical Diameter 20 - 50 nm 100 - 800 nm iastate.edu > 500 nm
Lamellarity Unilamellar Unilamellar Multilamellar
Curvature High Low to Moderate Low (outermost layer)
Preparation Sonication, Detergent Dialysis tf7.orgiastate.edu Extrusion, Reverse-phase evaporation acs.orgmdpi.com Lipid film hydration acs.org

| Applications | High-resolution NMR studies | Drug delivery, Protein reconstitution mdpi.com | NMR, X-ray diffraction studies nih.gov |

Creation of Asymmetric Lipid Bilayers and Membrane Mimics

Biological membranes exhibit lipid asymmetry, where the composition of the inner and outer leaflets of the bilayer differs. researchgate.net This asymmetry is crucial for many cellular functions. Creating model systems that replicate this feature is essential for a complete understanding of membrane biology.

POPC-d9 is instrumental in the generation and characterization of asymmetric vesicles. One advanced method involves the catalyzed exchange of lipids between two distinct vesicle populations using carriers like methyl-β-cyclodextrin. nih.govnsf.govnih.gov For instance, a "heavy-donor" population of MLVs containing a dense sucrose (B13894) core and the desired outer leaflet lipid can be mixed with a population of LUVs. nsf.govnih.gov The carrier facilitates the exchange of the outer leaflet lipids of the LUVs. nih.gov The two populations can then be separated by centrifugation. nsf.govnih.gov

The deuterium (B1214612) label on the POPC-d9 headgroup is critical for verifying the resulting asymmetry. Using NMR in conjunction with a lanthanide shift reagent, which selectively affects the signal from the outer leaflet, researchers can precisely quantify the distribution of POPC-d9 between the two leaflets. nsf.govnih.govosti.gov

Reconstitution of Membrane Proteins into Deuterated Lipid Environments

To study the structure and function of membrane proteins, they must be removed from their complex native environment and inserted into a simplified, controlled model membrane. mdpi.comnih.gov This process is known as reconstitution. Using vesicles or other membrane mimics like bicelles (bilayered mixed micelles) or nanodiscs made from POPC-d9 offers a near-native environment that is amenable to biophysical techniques. researchgate.netnih.gov

The standard method for reconstitution into vesicles involves solubilizing the purified protein and the POPC-d9 lipids with a detergent. mdpi.commdpi.com When the detergent is slowly removed via dialysis or with adsorbent beads, the protein and lipids self-assemble into proteoliposomes, where the protein is embedded within the deuterated bilayer. mdpi.commdpi.com The use of POPC-d9 is particularly advantageous for NMR studies of the reconstituted protein, as the deuterium label allows the lipid signals to be distinguished from or "hidden" in relation to the protein's signals, simplifying spectral analysis. researchgate.net This approach enables detailed investigation of protein-lipid interactions and how the lipid environment modulates protein structure and function. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a primary technique for which POPC-d9 is designed. The deuterium nucleus possesses a quadrupole moment, making it highly sensitive to its local electronic environment and molecular motion.

Elucidation of Lipid Bilayer Structure and Dynamics

Deuterium (²H) solid-state NMR of POPC-d9-containing bilayers provides unparalleled insight into the conformation and dynamics of the phosphocholine (B91661) headgroup. In an oriented bilayer, the deuterium nuclei give rise to a pair of resonances, and the frequency separation between them is known as the quadrupolar splitting (ΔνQ). nih.gov

This splitting value is directly related to the order parameter, which describes the time-averaged orientation and motional freedom of the C-D bond vector relative to the bilayer normal. Changes in headgroup conformation, hydration, or interactions with other molecules (like proteins or charged lipids) will alter the motional averaging and thus be reflected as a change in the quadrupolar splitting. nih.govnih.gov

For example, studies on phosphatidylcholine headgroups deuterated at the α and β positions have shown that adding cationic lipids causes the α-splitting to decrease and the β-splitting to increase. nih.gov Conversely, adding anionic lipids causes the opposite effect. nih.gov These findings demonstrate that the headgroup conformation is highly sensitive to the electrostatic environment at the membrane surface. nih.gov

Table 2: Representative Research Findings from Deuterium NMR of Phosphocholine Headgroups

Parameter Observation Interpretation
Quadrupolar Splitting (ΔνQ) Splitting values for α-d2 and β-d2 segments change upon addition of charged lipids. nih.gov The orientation and/or motional amplitude of the phosphocholine headgroup is altered by the electrostatic surface potential. nih.gov
Quadrupolar Splitting (ΔνQ) The phosphocholine headgroup binds to specific sites on proteins like α-hemolysin, resulting in well-ordered lipid molecules. nih.gov Specific protein-lipid interactions can immobilize the headgroup in a defined conformation. nih.gov

| Relaxation Times (T1) | T1 relaxation times for headgroup deuterons are similar in pure lipid model membranes and intact cell membranes. | The headgroup is not involved in strong, motion-restricting interactions with membrane proteins and its rotational diffusion is slower than in aqueous solution. |

While solid-state NMR is ideal for large, slowly tumbling systems like MLVs, high-resolution solution NMR can be applied to smaller, more rapidly tumbling SUVs. nih.gov In these systems, the rapid isotropic motion of the vesicles averages the broad spectral patterns characteristic of solid-state NMR, resulting in sharp, well-resolved peaks.

High-resolution ¹H-NMR and ³¹P-NMR on vesicles made from 1-oleoyl-sn-glycero-3-phosphocholine (B135127) (POPC) and its deuterated analogues can provide detailed information. For example, the addition of lanthanide shift reagents can differentiate between the inner and outer leaflets of the vesicle, as the reagent only interacts with the outer-facing headgroups, shifting their NMR signals. nsf.govnih.gov This allows for the study of transmembrane asymmetry and the selective interaction of molecules with either side of the bilayer. The use of POPC-d9 in these experiments helps in assigning signals and understanding the specific behavior of the headgroup in different chemical environments.

Solid-State NMR for Membrane Organization and Conformational Changes

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing deuterium (²H) NMR, is a important technique for probing the structure and dynamics of lipid bilayers. nih.govrsc.org The deuterium atoms in the choline (B1196258) headgroup of 1-Oleoyl-sn-glycero-3-phosphocholine-d9 act as a specific probe, providing insights into the orientation and motion of the lipid headgroups within the membrane.

In these experiments, the quadrupolar splitting observed in the ²H NMR spectrum is directly related to the time-averaged orientation of the C-²H bond with respect to the main magnetic field. rsc.org Changes in this splitting can indicate alterations in the conformational state of the phosphocholine headgroup, which can be influenced by factors such as temperature, hydration, and the presence of other molecules like proteins or sterols. rsc.org

For instance, studies on lipid-protein interactions have shown that the presence of integral membrane proteins can induce a more restricted environment for the surrounding lipids, leading to an increase in the quadrupolar splitting. capes.gov.brnih.gov This indicates a decrease in the motional freedom of the lipid headgroups in the vicinity of the protein. capes.gov.brnih.gov Conversely, the incorporation of molecules that increase membrane fluidity would be expected to decrease the quadrupolar splitting.

The analysis of order parameter profiles, derived from the quadrupolar splittings, provides a detailed picture of the motional freedom at different positions within the lipid molecule. rsc.org While the deuterium label in this compound is on the headgroup, it provides crucial information about the interfacial region of the membrane, complementing studies that use lipids with deuterated acyl chains to probe the hydrophobic core. nih.govrsc.org

Technique Information Gained Key Findings
²H Solid-State NMR Headgroup orientation and dynamics.Changes in quadrupolar splitting reveal alterations in membrane organization and lipid conformation.
Lipid-protein interactions.Proteins can restrict lipid headgroup motion, increasing quadrupolar splitting. capes.gov.brnih.gov
Membrane fluidity.Increased fluidity leads to decreased quadrupolar splitting.
Transbilayer Diffusion (Flip-Flop) Kinetics Measurement Using Deuterated Tracers

The movement of phospholipids (B1166683) between the two leaflets of a lipid bilayer, a process known as transbilayer diffusion or "flip-flop," is a slow but fundamentally important process for maintaining membrane asymmetry and function. The use of deuterated lipid analogs like this compound provides a non-invasive method to measure the kinetics of this process.

In a typical experiment, a small amount of the deuterated lipid is introduced into one leaflet of a pre-formed vesicle or supported lipid bilayer. The distribution of the deuterated tracer across the two leaflets is then monitored over time using techniques that can distinguish between the labeled and unlabeled lipids in each leaflet.

One such technique is NMR in conjunction with lanthanide shift reagents (discussed further in section 4.2.3). The shift reagent, which is impermeable to the membrane, interacts with the headgroups of the lipids in the outer leaflet, causing a shift in their NMR signal. This allows for the separate observation of the signals from the inner and outer leaflets. By monitoring the appearance of the deuterated lipid's signal in the inner leaflet over time, the rate of flip-flop can be determined.

The slow rate of spontaneous flip-flop for phosphocholine lipids highlights the stability of the lipid bilayer. However, this rate can be significantly increased by the presence of certain proteins known as flippases or scramblases, or by perturbations to the membrane structure.

Probing Lipid-Protein and Lipid-Small Molecule Interactions

The specific deuterium labeling of this compound makes it an invaluable tool for investigating the interactions between lipids and membrane-associated proteins or small molecules. capes.gov.brnih.gov These interactions are crucial for a vast array of cellular processes, including signal transduction, membrane trafficking, and the function of membrane-bound enzymes.

Solid-state NMR techniques can be used to detect changes in the local environment of the deuterated choline headgroup upon the binding of a protein or small molecule. nih.gov For example, a change in the quadrupolar splitting or relaxation times of the deuterium signal can indicate a direct interaction or a change in the collective properties of the membrane, such as its fluidity or curvature stress. capes.gov.brnih.gov

In studies of lipid-protein interactions, the use of deuterated lipids can help to define the lipid-binding interface of a protein and to understand how the protein alters the structure and dynamics of the surrounding lipid annulus. nih.gov By comparing the NMR spectra of the deuterated lipid in the presence and absence of the protein, researchers can gain insights into the specificity and nature of these interactions. nih.gov

Similarly, the interaction of small molecules, such as drugs or signaling molecules, with lipid membranes can be investigated. The deuterated phosphocholine headgroup provides a sensitive probe to detect how these molecules partition into the membrane and how they affect the organization of the lipid headgroups. This information is critical for understanding the mechanisms of action of many pharmacologically active compounds.

Application of Lanthanide Shift Reagents for Leaflet Discrimination

Lanthanide shift reagents (LSRs) are paramagnetic lanthanide ion complexes that can induce significant shifts in the NMR signals of nearby nuclei. slideshare.netnumberanalytics.comlibretexts.org This property is particularly useful in membrane studies for differentiating between the signals originating from the inner and outer leaflets of a lipid bilayer. libretexts.org

When added to the external solution of a vesicle suspension, water-soluble and membrane-impermeable LSRs, such as those containing europium (Eu³⁺) or praseodymium (Pr³⁺), interact with the phosphate (B84403) groups of the phospholipid headgroups in the outer leaflet. slideshare.netnumberanalytics.comlibretexts.org This interaction causes a downfield (for Eu³⁺) or upfield (for Pr³⁺) shift in the NMR signals of the nuclei in these headgroups, including the deuterium signal of this compound. slideshare.net

The signals from the inner leaflet, which are not exposed to the LSR, remain unshifted. This results in two distinct and well-resolved signals in the NMR spectrum, one for each leaflet. This separation allows for the independent study of the properties of each leaflet, such as their composition, dynamics, and response to various stimuli.

The combination of deuterated phospholipids and lanthanide shift reagents is a powerful approach for studying membrane asymmetry and the processes that create and maintain it. It has been instrumental in measuring the rates of transbilayer lipid movement (flip-flop) and in investigating the asymmetric binding of proteins and other molecules to the membrane surface.

Neutron Scattering and Diffraction Techniques

Neutron scattering and diffraction techniques offer a unique and powerful approach to studying the structure and dynamics of biological membranes. The ability to use isotopic substitution, particularly the replacement of hydrogen with deuterium, provides a means to manipulate the scattering contrast and highlight specific components within a complex assembly. ku.dkresearchgate.net this compound is a valuable tool in these experiments.

Small-Angle Neutron Scattering (SANS) for Macromolecular Structure in Membranes

The key advantage of SANS lies in the principle of contrast variation. researchgate.netepj-conferences.org By varying the ratio of heavy water (D₂O) to normal water (H₂O) in the solvent, it is possible to "match out" the scattering from specific components of a system. researchgate.net For example, the scattering length density of proteins is typically matched at around 42% D₂O, making them effectively invisible to neutrons under these conditions. epj-conferences.org

The use of deuterated lipids like this compound further enhances the power of this technique. genscript.com By selectively deuterating the lipid component, its scattering properties can be manipulated independently of the protein and the solvent. nih.gov This allows researchers to isolate the scattering signal from the protein of interest, even when it is embedded within a lipidic environment. researchgate.net This is crucial for determining the shape and conformation of membrane proteins and for studying their interactions with the surrounding lipid bilayer. nih.gov

Technique Application Advantage of Deuteration
SANS Determining the structure of membrane proteins in solution. researchgate.netnih.govContrast variation with D₂O allows for the "matching out" of specific components. researchgate.netepj-conferences.org
Studying lipid-protein complexes. researchgate.netSelective deuteration of lipids allows for the isolation of the protein's scattering signal. researchgate.netnih.gov
Investigating the overall structure of lipid vesicles.Provides information on vesicle size, shape, and lamellarity.

Neutron Reflectometry for Determination of Scattering Length Density Profiles

Neutron reflectometry (NR) is a surface-sensitive technique used to obtain detailed structural information about thin films and interfaces. nih.govill.eu In the study of model cell membranes, NR is used to determine the scattering length density (SLD) profile perpendicular to a supported lipid bilayer. ku.dkresearchgate.net This profile provides a detailed picture of the membrane's structure, including the thickness of the lipid leaflets, the position of the headgroups, and the distribution of water within the membrane. diva-portal.org

The use of deuterated lipids is central to the success of NR experiments. ku.dkresearchgate.net The significant difference in the neutron scattering length of hydrogen and deuterium allows for the creation of strong contrast between different parts of the system. ku.dk By selectively deuterating either the headgroup or the acyl chains of the lipids, specific regions of the bilayer can be highlighted in the SLD profile. nih.govresearchgate.net

For example, using this compound in a supported bilayer allows for the precise determination of the location and thickness of the headgroup region. researchgate.net By performing measurements in both H₂O and D₂O, the contrast can be further enhanced, and a more detailed and unambiguous structural model can be obtained. ku.dkdiva-portal.org

NR is a powerful tool for studying a wide range of membrane phenomena, including the adsorption of proteins and polymers to the membrane surface, the insertion of peptides into the bilayer, and the effect of cholesterol on membrane structure. ku.dk

Neutron Diffraction for Characterization of Membrane Structural Parameters

Neutron diffraction is a powerful technique for determining the molecular structure of lipid bilayers. researchgate.netnih.gov When applied to ordered stacks of membranes, such as those formed by phospholipid multilayers, it can provide detailed information about the structural parameters of the membrane at atomic or near-atomic resolution. researchgate.netill.eu The use of selectively deuterated lipids, including analogs of this compound, is central to this approach. researchgate.net

By placing deuterium atoms at specific positions within the phospholipid molecule—for instance, in the choline headgroup or at various points along the acyl chains—researchers can generate a high-contrast signal in the neutron density profile. researchgate.net This is because deuterium has a significantly different neutron scattering length compared to hydrogen. researchgate.net The intense peaks corresponding to the deuterated segments can be precisely located within the one-dimensional structure of the bilayer. researchgate.net

Research findings from neutron diffraction studies on specifically deuterated phospholipids have yielded critical structural data. For example, these studies have determined the average orientation of the phosphocholine headgroup, finding it to be nearly parallel to the membrane surface in both the gel and liquid-crystalline phases. researchgate.net Furthermore, such experiments have quantified the stagger between the two hydrocarbon chains and revealed the extent of water penetration into the bilayer, showing it can reach as far as the glycerol (B35011) backbone. researchgate.net

Table 1: Membrane Structural Parameters Determined by Neutron Diffraction

Structural ParameterDescriptionRelevance of Deuteration
Bilayer Thickness The total width of the lipid bilayer from headgroup to headgroup.Provides a fundamental measure of membrane dimensions.
Headgroup Orientation The average angle and position of the phosphocholine group relative to the bilayer plane. researchgate.netCrucial for understanding lipid packing and surface electrostatics.
Acyl Chain Order The degree of conformational order (trans/gauche isomerization) along the hydrocarbon chains.Indicates the fluidity and phase state of the membrane.
Water Penetration Profile The distribution of water molecules across the bilayer interface. researchgate.netDefines the hydrophobic core and the extent of lipid hydration.
Location of Specific Moieties Precise positioning of deuterated segments within the membrane's z-axis profile. researchgate.netAllows for detailed mapping of molecular structure.

Advantage of Deuteration for Contrast Variation in Neutron Studies

The primary advantage of using deuterated compounds like this compound in neutron scattering and diffraction lies in the principle of contrast variation. nih.govaip.org Neutrons interact with atomic nuclei, and the strength of this interaction is described by the neutron scattering length, which varies significantly between isotopes of the same element. researchgate.net Most notably, hydrogen (¹H) and its isotope deuterium (²H or D) have vastly different coherent scattering lengths: -3.74 femtometers (fm) for hydrogen versus +6.67 fm for deuterium. researchgate.net

This large difference is the cornerstone of contrast variation techniques in biological neutron scattering. nih.govresearchgate.netnih.gov By selectively replacing hydrogen with deuterium in a specific molecule (or part of a molecule) within a larger biological assembly, that component can be made to stand out, or "highlighted," against the other components. acs.orgnih.govornl.gov Conversely, by adjusting the H₂O/D₂O ratio of the solvent, one can "match out" certain components, effectively making them invisible to neutrons and allowing for the unambiguous study of the remaining parts of the system. acs.orgiucr.org

Table 2: Neutron Scattering Lengths of Common Elements in Biological Systems

Element / IsotopeSymbolCoherent Scattering Length (fm)
HydrogenH-3.74
DeuteriumD+6.67
CarbonC+6.65
NitrogenN+9.36
OxygenO+5.80
PhosphorusP+5.13

Data sourced from publicly available neutron scattering data resources. researchgate.net

Complementary Spectroscopic Methods

Raman Spectroscopy for Phospholipid Conformation and Intermolecular Interactions

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the chemical structure and conformational state of molecules. medprimepublication.org In membrane biophysics, it is used to probe phospholipid packing, chain fluidity, and headgroup conformation. mdpi.comnih.gov The use of deuterated phospholipids, such as analogs of this compound, offers a significant advantage by providing a unique spectral window to monitor the lipid's behavior without interference from other components. nih.govnih.gov

The key insight is that carbon-deuterium (C-D) stretching vibrations appear in a region of the Raman spectrum (approximately 2050-2250 cm⁻¹) that is free from the vibrational bands of non-deuterated lipids or proteins. illinois.educapes.gov.br This allows the deuterated lipid to serve as a non-perturbing reporter molecule within a complex membrane mixture. nih.govnih.gov The shape and position of the C-D stretching bands are sensitive indicators of the lipid's local environment and physical state. For instance, the half-width of the symmetric C-²H stretching mode can be correlated with the fluidity of the hydrocarbon chains, providing a direct measure of the fraction of lipids in the liquid-crystalline state. nih.gov

Studies on deuterated phospholipids have shown that changes in these specific Raman bands can be used to monitor phase transitions and determine the conformation of a single lipid component within a binary mixture. nih.govnih.gov Furthermore, Raman spectroscopy can also probe the skeletal C-C bond vibrations (around 1000-1150 cm⁻¹), which are sensitive to the ratio of trans to gauche conformers in the acyl chains, providing another measure of membrane order. mdpi.com

Table 3: Characteristic Raman Bands in Deuterated Phospholipid Systems

Wavenumber (cm⁻¹)Vibrational Mode AssignmentStructural Information
~2100-2200C-D Stretching ModesAcyl chain fluidity, phase state (gel vs. liquid crystalline). nih.gov
~1060-1130C-C Skeletal StretchingAcyl chain conformation (trans vs. gauche), lateral packing order. mdpi.com
~720Headgroup C-N StretchingConformation of the choline headgroup. mdpi.com

Infrared Spectroscopy for Vibrational Mode Analysis in Deuterated Systems

Infrared (IR) spectroscopy, like Raman spectroscopy, measures the vibrational modes of molecules and is highly sensitive to molecular structure, conformation, and environment. chemrxiv.orglibretexts.org When applied to deuterated systems, it provides a powerful means of isolating and analyzing the behavior of the labeled component. nih.gov The C-²H stretching vibrations of deuterated lipids absorb in a spectral region (around 2050-2250 cm⁻¹) that is transparent for non-deuterated biological molecules, thus providing a clean and specific probe. nih.gov

Studies on phosphatidylcholines with specifically deuterated acyl chains have identified prominent bands corresponding to the antisymmetric (~2212 cm⁻¹) and symmetric (~2075 cm⁻¹) C-²H stretching vibrations. nih.gov The positions and widths of these bands are sensitive to the physical state of the lipid bilayer. For example, the antisymmetric band often consists of overlapping peaks whose separation changes with temperature and is maximal above the main phase transition temperature (Tc), reflecting changes in the lipid's dynamic environment. nih.gov

The sensitivity of these vibrational modes allows IR spectroscopy to monitor phase-dependent changes in lipid organization. nih.gov The technique can also detect the influence of other membrane components, such as cholesterol or proteins, on the local environment of the deuterated acyl chains. nih.govnih.gov This makes IR spectroscopy of deuterated lipids a valuable tool for analyzing molecular interactions and dynamics at specific locations within the membrane. nih.gov

Table 4: Key Infrared Vibrational Modes in Deuterated Phospholipid Systems

Wavenumber (cm⁻¹)Vibrational Mode AssignmentSignificance in Membrane Studies
~2212Antisymmetric C-²H StretchSensitive to lipid phase (gel vs. liquid-crystalline) and temperature. nih.gov
~2075Symmetric C-²H StretchPosition and width are sensitive to the physical state of the lipid. nih.gov
~1735Ester C=O StretchProbes hydration and hydrogen bonding at the glycerol backbone/interfacial region. chemrxiv.org
~1220Phosphate PO₂⁻ Asymmetric StretchReports on the hydration state and conformation of the phospholipid headgroup. chemrxiv.org

Biochemical and Enzymatic Activity Investigations with 1 Oleoyl Sn Glycero 3 Phosphocholine D9 As a Substrate

Characterization of Lysophospholipid Metabolism Enzymes

Substrate Specificity Studies of Acyl-CoA:Lysophosphatidylcholine (B164491) Acyltransferases (LPCATs)

1-Oleoyl-sn-glycero-3-phosphocholine-d9 is utilized as a substrate in assays designed to characterize the substrate specificity of various Acyl-CoA:Lysophosphatidylcholine Acyltransferases (LPCATs). These enzymes are crucial for the reacylation of lysophosphatidylcholine to form phosphatidylcholine, a key component of cell membranes. By employing a deuterated lysophosphatidylcholine, researchers can accurately measure the formation of the corresponding deuterated phosphatidylcholine product via mass spectrometry, even in complex biological mixtures.

In studies characterizing different LPCAT isoforms, this compound can be incubated with cell lysates or purified enzymes in the presence of a panel of acyl-CoA donors. The resulting deuterated phosphatidylcholine products are then extracted and quantified. This approach allows for the determination of the acyl-CoA preference of each LPCAT isoform when acting on an oleoyl (B10858665) lysophosphatidylcholine backbone.

LPCAT IsoformRelative Activity with this compound and Oleoyl-CoA (%)
LPCAT1100
LPCAT285
LPCAT3110
LPCAT495

This table is a representative example of how data on the relative activity of different LPCAT isoforms with this compound would be presented. The values are hypothetical and for illustrative purposes only.

Investigation of Lysophospholipase Activities

The use of this compound also extends to the study of lysophospholipases. These enzymes hydrolyze lysophospholipids, such as lysophosphatidylcholine, into a free fatty acid and glycerophosphocholine. Assays using this deuterated substrate would involve monitoring the decrease of the substrate or the appearance of the deuterated glycerophosphocholine product over time.

The stability of the deuterium (B1214612) label in the choline (B1196258) head group ensures that the resulting glycerophosphocholine-d9 can be accurately quantified by mass spectrometry, providing a direct measure of lysophospholipase activity. This is particularly useful for distinguishing the activity of different lysophospholipases in cell or tissue extracts.

Currently, specific research findings detailing the use of this compound for the investigation of lysophospholipase activities are limited in publicly accessible scientific literature. However, the principles of the assay are well-established. A potential data representation is shown below to illustrate how such findings could be tabulated.

LysophospholipaseSubstrate Depletion Rate (pmol/min/mg protein)
Lysophospholipase A115.2
Lysophospholipase A29.8
Cytosolic Lysophospholipase22.5
Mitochondrial Lysophospholipase12.1

This table illustrates hypothetical data for the rate of this compound depletion by various lysophospholipases. The values are not based on published experimental data and are for representative purposes.

Elucidation of Enzymatic Mechanisms and Kinetic Parameters

The application of this compound is critical for elucidating the kinetic parameters of enzymes like LPCATs. By varying the concentration of the deuterated substrate and measuring the initial reaction velocity, researchers can determine key kinetic constants such as the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value provides insight into the affinity of the enzyme for the substrate, while Vmax indicates the maximum rate of the reaction under saturating substrate conditions.

The use of a deuterated substrate is advantageous as it allows for highly sensitive and specific detection of the product by mass spectrometry, which is essential for accurate kinetic analysis, especially for enzymes with low activity or when using low substrate concentrations. While extensive kinetic data for this compound with various enzymes is not widely published, the methodology is a standard in enzymology.

Development of Enzyme Activity Assays Utilizing Deuterated Substrates

The development of robust and high-throughput enzyme activity assays is a significant area of biochemical research. This compound is an ideal substrate for the development of such assays for LPCATs and lysophospholipases, primarily due to the advantages conferred by its deuterium label.

Assays are typically performed by incubating the enzyme source with the deuterated substrate and an appropriate co-substrate (e.g., an acyl-CoA for LPCATs). The reaction is then stopped, and the lipids are extracted. The product, which contains the deuterium label, is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An internal standard, often a different deuterated lipid, is added to ensure accurate quantification. This method offers high specificity and sensitivity, allowing for the measurement of enzyme activity in complex biological samples like cell lysates and tissue homogenates.

The use of deuterated substrates like this compound overcomes some of the limitations of older assay methods, such as those relying on radioactive isotopes, by providing a safer and equally sensitive alternative.

Future Directions and Emerging Research Avenues for 1 Oleoyl Sn Glycero 3 Phosphocholine D9

Advancements in Site-Specific Deuteration Strategies

The demand for deuterated lipids, particularly for neutron scattering studies, has consistently outpaced their availability, driving innovation in synthetic methodologies. europa.euill.eu While perdeuteration (saturating the entire molecule with deuterium) has been a common strategy, the future lies in highly specific, site-selective deuteration to probe the function of distinct molecular domains. The synthesis of deuterated unsaturated lipids like those containing oleic acid has been particularly challenging, limiting their accessibility for researchers. europa.eu

Emerging strategies are now addressing these limitations. Researchers are developing novel synthetic pathways that combine biochemical and chemical methods. For instance, enzymes can be used to hydrolyze specific fatty acid tails from a phospholipid, which can then be replaced with a custom-synthesized, site-specifically deuterated tail using standard chemical esterification. europa.eu Another powerful technique involves a controlled, palladium-catalyzed hydrogen-isotope exchange (HIE) that can selectively introduce deuterium (B1214612) at specific positions, such as adjacent to a double bond in a fatty acid chain. nih.gov

For 1-Oleoyl-sn-glycero-3-phosphocholine-d9, the deuteration is confined to the N,N,N-trimethyl groups of the choline (B1196258) headgroup. caymanchem.com This specificity is paramount for experiments designed to isolate and study the dynamics and interactions of the headgroup region alone, without interference from signals originating from the acyl chain. Future advancements will likely focus on refining these synthetic routes to improve yields, reduce costs, and create a wider array of lipids with deuterium labels at various specific locations, enabling a more granular investigation of lipid structure and function.

| Site-Specific Deuteration | Deuterium is placed at one or a few specific carbon atoms within the molecule. | Provides highly localized information on molecular conformation and dynamics. nih.gov | Tracking metabolic transformations of a fatty acid. nih.gov |

Integration with Advanced Imaging Modalities

The unique physical properties of deuterium make this compound an invaluable probe for a suite of advanced analytical and imaging techniques. Its integration with these modalities is set to provide unprecedented resolution in the study of membrane structure and dynamics.

Neutron Scattering: This technique is particularly sensitive to hydrogen and its isotope, deuterium. ill.eu By selectively deuterating a component within a complex biological assembly, such as the headgroup of this compound in a lipid bilayer, researchers can use a method called "contrast variation" to make other components of the system effectively invisible to the neutron beam. This allows for the direct visualization of the location and dynamics of the deuterated lipid, providing clear insights into membrane organization. ill.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy: In proton NMR, the sheer number of hydrogen atoms in a lipid sample can lead to complex, overlapping spectra that are difficult to interpret. The use of deuterated phospholipids (B1166683) helps to simplify these spectra significantly. avantiresearch.com Specifically, using this compound allows researchers to suppress the large signal from the choline methyl protons, making it easier to detect signals from other parts of the lipid or from interacting molecules like drugs or peptides. avantiresearch.com

Mass Spectrometry (MS): In the field of lipidomics, deuterated lipids are the gold standard for use as internal standards for quantification. caymanchem.com this compound can be added to a biological sample in a known amount to accurately measure the quantity of its naturally occurring, non-deuterated counterpart, 1-Oleoyl-sn-glycero-3-phosphocholine (B135127). caymanchem.com Furthermore, in mass spectrometry imaging (MSI), which maps the spatial distribution of lipids in tissues, such internal standards are crucial for achieving reliable quantification and understanding how lipid composition varies across different regions. nih.gov

Table 2: Application of this compound in Advanced Imaging

Technique Role of Deuteration Research Question Addressed
Neutron Scattering Provides scattering contrast. ill.eu What is the precise location and orientation of the lipid headgroup within a bilayer?
NMR Spectroscopy Simplifies complex proton spectra. avantiresearch.com How does a membrane-binding protein alter the conformation of lipid headgroups?

| LC-MS / Mass Spectrometry Imaging | Serves as a quantitative internal standard. caymanchem.comnih.gov | What is the concentration and spatial distribution of lysophosphatidylcholines in a specific tissue? |

Computational Modeling and Simulation Validation Using Deuterated Lipid Data

Molecular dynamics (MD) simulations have become an essential tool for providing a molecular-level view of lipid bilayers, lipid droplets, and their interactions with proteins. nih.govacs.org These simulations rely on "force fields," which are sets of parameters that define the potential energy of the system. The accuracy of a simulation is entirely dependent on the quality of its force field.

This is where experimental data from deuterated lipids becomes indispensable. Techniques like deuterium NMR and neutron scattering provide precise, quantitative measurements of key structural and dynamic properties of lipids in a bilayer. One of the most important parameters is the deuterium order parameter (SCD), which describes the motional freedom and average orientation of carbon-deuterium bonds along the lipid acyl chain.

Experimental SCD profiles, measured from lipids with deuterated chains, are routinely used as benchmarks to validate and refine the force fields used in MD simulations. nih.gov While this compound features headgroup deuteration, the principle is identical. Experimental data on headgroup orientation, hydration, and dynamics, which can be obtained using this deuterated lipid, provide critical validation points for computational models. By ensuring that simulations can accurately reproduce these experimental observables, researchers can have greater confidence in the predictive power of their models to investigate phenomena that are difficult to observe experimentally, such as the precise binding modes of drugs or the initial stages of membrane protein folding.

Expansion into Novel Biomimetic Systems and Microfluidic Platforms

Research in membrane biology is rapidly moving beyond simple liposomes to more sophisticated and biologically relevant biomimetic systems. ill.eu These include supported lipid bilayers on solid substrates, nanodiscs (small patches of lipid bilayer encircled by a protein belt), and giant unilamellar vesicles (GUVs) that more closely mimic the size of a cell. The incorporation of specifically deuterated lipids like this compound into these platforms is critical for their characterization and use.

A significant emerging trend is the integration of these biomimetic systems with microfluidic technologies. researchgate.net Microfluidic devices, often called "lab-on-a-chip" systems, allow for the precise construction and manipulation of artificial cell membranes in a highly controlled environment. dovepress.com For example, researchers can use microfluidics to:

Assemble bilayers with defined compositions: Precisely mix lipids, including deuterated species, to form bilayers with asymmetric leaflets, mimicking the complexity of real plasma membranes.

Control the local environment: Rapidly introduce or remove molecules such as peptides, drugs, or ions from the solution surrounding a model membrane and observe the resulting structural changes in real-time. researchgate.net

Enable high-throughput screening: Create arrays of model membranes to test the effects of many different compounds simultaneously.

By integrating this compound into microfluidic-based biomimetic platforms, and coupling these systems to advanced imaging modalities, researchers can directly visualize molecular interactions at the membrane surface with high spatial and temporal resolution. This powerful combination will enable detailed investigations into fundamental biological processes such as receptor activation, membrane transport, and the mechanisms of membrane-disrupting antimicrobial peptides.

Table 3: Compound Names Mentioned

Compound Name Abbreviation
1,2-dimyristoyl-d54-phosphatidylcholine DMPC-d54
1,2-dipalmitoyl-d62-phosphatidylcholine DPPC-d62
1,2-distearoyl-d70-phosphatidylcholine DSPC-d70
1-Oleoyl-sn-glycero-3-phosphocholine LPC 18:1
This compound LPC 18:1-d9
1-palmitoyl-sn-glycero-3-phosphocholine LPC 16:0
N-lauroyl-L-alanine
Oleic acid
Palmitic acid
sn-glycero-3-Phosphocholine GPC
sn-glycero-3-Phosphocholine-d9 (B8075449) GPC-d9
Stearic acid
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine POPC

Q & A

Basic Research Questions

Q. What are the recommended methods for extracting 1-Oleoyl-sn-glycero-3-phosphocholine-d9 from biological matrices?

  • Methodology :

  • Use the Bligh & Dyer lipid extraction method (chloroform:methanol:water, 2:1:0.8 v/v) to isolate lipids from tissues. This method minimizes decomposition and ensures high recovery of phospholipids, including lysophosphatidylcholines .
  • After homogenization, separate the chloroform layer (lipid-rich) from the aqueous phase. Purify further via solvent evaporation under nitrogen to avoid oxidation.
    • Validation : Confirm extraction efficiency using deuterated internal standards and cross-check with mass spectrometry (MS) or thin-layer chromatography (TLC) .

Q. How should this compound be stored to ensure stability?

  • Storage Protocol :

  • Store at -20°C in airtight, amber vials under inert gas (e.g., argon) to prevent hydrolysis and auto-oxidation .
  • For reconstituted solutions in organic solvents (e.g., ethanol), aliquot to avoid freeze-thaw cycles and validate stability via periodic LC-MS analysis .

Q. What assay kits are suitable for quantifying lysophosphatidylcholines like this compound?

  • Recommended Kits :

  • Use phosphatidylcholine-specific assay kits that detect choline moieties enzymatically. For example, kits utilizing phospholipase D (PLD) to hydrolyze phosphocholine, followed by choline oxidase/peroxidase reactions for colorimetric detection .
    • Critical Steps :
  • Avoid foaming during reagent mixing.
  • Validate with deuterated standards to account for isotopic interference in MS-based quantification .

Advanced Research Questions

Q. How can isotopic effects of deuterated lysophosphatidylcholines be assessed in membrane dynamics studies?

  • Experimental Design :

  • Incorporate this compound into lipid vesicles (e.g., liposomes) and compare bilayer fluidity with non-deuterated analogs using NMR spectroscopy or fluorescence anisotropy .
  • Monitor deuterium’s impact on phase transition temperatures via differential scanning calorimetry (DSC) .
    • Data Interpretation :
  • Deuterium’s higher mass may slightly reduce rotational mobility, affecting membrane permeability. Normalize results against non-deuterated controls .

Q. How to resolve discrepancies in lysophosphatidylcholine quantification between LC-MS and enzymatic assays?

  • Troubleshooting Steps :

Extraction Efficiency : Verify lipid recovery using deuterated internal standards added pre-extraction .

Matrix Effects : Dilute samples if enzymatic assays show saturation (e.g., high background phospholipids) .

Isotopic Interference : Ensure MS methods distinguish between deuterated and endogenous lipids using high-resolution instruments (e.g., Q-TOF) .

Q. What are the key considerations for using deuterated lysophosphatidylcholines in metabolic tracing studies?

  • Methodological Guidelines :

  • Isotopic Purity : Confirm ≥98% deuterium incorporation via MS to avoid misinterpreting metabolic pathways .
  • Tracer Kinetics : Account for potential isotopic discrimination in enzyme-substrate interactions (e.g., phospholipase A2 activity) by comparing turnover rates with non-deuterated analogs .
    • Analytical Validation : Use stable isotope-resolved metabolomics (SIRM) to track deuterium labels in downstream metabolites .

Notes on Safety and Handling

  • Hazard Classification : While this compound is generally non-hazardous, follow standard lab protocols (gloves, goggles) to avoid inhalation or skin contact .
  • Waste Disposal : Collect chloroform waste separately for appropriate solvent recycling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.